molecular formula C9H7Cl2N5 B5441863 N-(4-amino-1,3,5-triazin-2-yl)-N-(3,5-dichlorophenyl)amine

N-(4-amino-1,3,5-triazin-2-yl)-N-(3,5-dichlorophenyl)amine

Cat. No.: B5441863
M. Wt: 256.09 g/mol
InChI Key: GSPJEGGFZVLARC-UHFFFAOYSA-N
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Description

N-(4-amino-1,3,5-triazin-2-yl)-N-(3,5-dichlorophenyl)amine is a synthetic organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This compound, in particular, is of interest due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-1,3,5-triazin-2-yl)-N-(3,5-dichlorophenyl)amine typically involves the reaction of 2-chloro-4,6-diamino-1,3,5-triazine with 3,5-dichloroaniline. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or dimethylformamide. The reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-1,3,5-triazin-2-yl)-N-(3,5-dichlorophenyl)amine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or hydrazines.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development.

    Medicine: Its potential therapeutic effects can be explored in the treatment of various diseases.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-amino-1,3,5-triazin-2-yl)-N-(3,5-dichlorophenyl)amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes, thereby disrupting metabolic pathways and exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-amino-1,3,5-triazin-2-yl)-N-phenylamine: Lacks the dichloro substitution on the phenyl ring.

    N-(4-amino-1,3,5-triazin-2-yl)-N-(3-chlorophenyl)amine: Contains only one chlorine atom on the phenyl ring.

    N-(4-amino-1,3,5-triazin-2-yl)-N-(3,5-dimethylphenyl)amine: Substituted with methyl groups instead of chlorine.

Uniqueness

The presence of two chlorine atoms on the phenyl ring of N-(4-amino-1,3,5-triazin-2-yl)-N-(3,5-dichlorophenyl)amine may enhance its biological activity and chemical reactivity compared to similar compounds. This unique substitution pattern can influence the compound’s interaction with molecular targets and its overall pharmacological profile.

Properties

IUPAC Name

2-N-(3,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N5/c10-5-1-6(11)3-7(2-5)15-9-14-4-13-8(12)16-9/h1-4H,(H3,12,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSPJEGGFZVLARC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)NC2=NC=NC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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